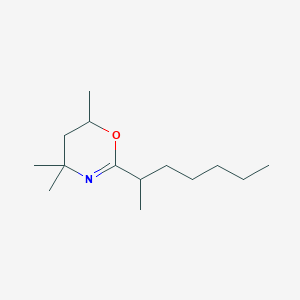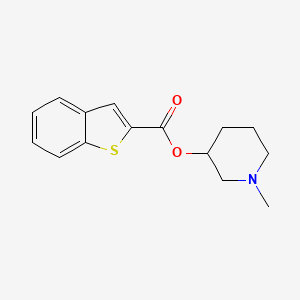![molecular formula C12H10N4 B13999447 Benzo[c]cinnoline-1,10-diamine CAS No. 62121-67-9](/img/structure/B13999447.png)
Benzo[c]cinnoline-1,10-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[c]cinnoline-1,10-diamine is a tricyclic organic compound with the molecular formula C12H8N2. It is formally derived by oxidative dehydrogenation of 2,2’-diaminobiphenyl.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzo[c]cinnoline-1,10-diamine can be synthesized from 2,2’-diamino-1,1’-biaryls using a nitrite source as the diazotizing reagent. The process involves in situ diazotization of the diamino-biaryl to form diazonium salts, followed by subsequent cyclization . Another method involves the reduction of 2,2’-dinitrobiphenyls using reducing agents such as Raney Ni, Pd/C, Zn, Fe, and LiAlH4 .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The practicality of these processes has been demonstrated through gram-scale production under mild reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions: Benzo[c]cinnoline-1,10-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as N-chlorosuccinimide (NCS) or PhI(OAc)2.
Substitution: Functionalized derivatives can be synthesized by substituting various groups at the 1,10 positions.
Major Products Formed: The major products formed from these reactions include various functionalized benzo[c]cinnoline derivatives, which have applications in different fields .
Wissenschaftliche Forschungsanwendungen
Benzo[c]cinnoline-1,10-diamine has numerous applications owing to its unique physical and biological properties. These include:
Chemistry: Used as a ligand in synthetic chemistry due to its excellent coordination and electron-donation abilities.
Medicine: Exhibits antimicrobial, herbicidal, anticancer, and cytotoxic activities.
Industry: Used in the production of dyes, electrochromic polymers, and fluorescence quenching materials.
Wirkmechanismus
The mechanism of action of benzo[c]cinnoline-1,10-diamine involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to participate in single-electron transfer processes driven by oxidants, leading to intramolecular cyclization via nucleophilic addition . This mechanism is crucial for its applications in various fields, including its role as a ligand and in biological studies.
Vergleich Mit ähnlichen Verbindungen
Benzo[c]cinnoline: A tricyclic compound with similar structural properties.
Phenanthroline: Another aromatic nitrogen heterocycle with comparable coordination abilities.
2,2’-Azobiphenyl: A precursor to benzo[c]cinnoline-1,10-diamine.
Uniqueness: this compound is unique due to its functionalized 1,10 positions, which allow for the synthesis of various derivatives with diverse applications. Its ability to undergo multiple types of reactions under mild conditions further enhances its versatility .
Eigenschaften
CAS-Nummer |
62121-67-9 |
|---|---|
Molekularformel |
C12H10N4 |
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
benzo[c]cinnoline-1,10-diamine |
InChI |
InChI=1S/C12H10N4/c13-7-3-1-5-9-11(7)12-8(14)4-2-6-10(12)16-15-9/h1-6H,13-14H2 |
InChI-Schlüssel |
LTLVUGMKIQZAOP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1)N=NC3=CC=CC(=C32)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2,4-dichlorophenyl)-N-[4-[(2,4-dichlorophenyl)methylideneamino]piperazin-1-yl]methanimine](/img/structure/B13999375.png)
![3-[[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]amino]benzenesulfonyl fluoride](/img/structure/B13999394.png)
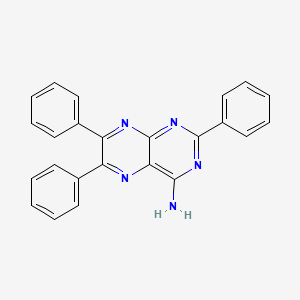

![Propan-2-yl bis[(2,2-dimethylaziridin-1-yl)]phosphinate](/img/structure/B13999425.png)
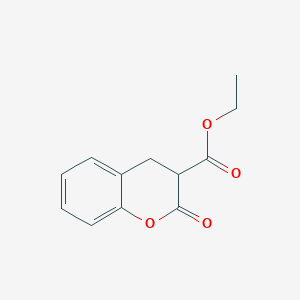
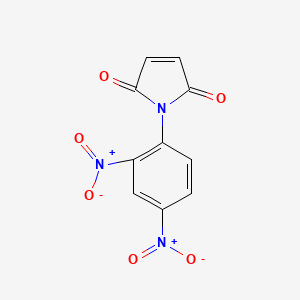

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isothiazole](/img/structure/B13999441.png)
